methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Description
The compound methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a highly complex polycyclic ester characterized by:
- A trioxatricyclo[6.3.1.01,5]dodecane core, featuring three oxygen atoms integrated into its tricyclic framework.
- Multiple stereocenters (denoted by S and R configurations) and functional groups, including a methyl ester, hydroxyl group, ketone (7-oxo), and methyl substituents.
Properties
IUPAC Name |
methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDWUPRATYQDKW-VCAHYFOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69831-38-5 (hydrochloride salt) | |
| Record name | BU-2313 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69774-86-3 | |
| Record name | BU-2313 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
Antibiotic BU-2313 A is a part of the BU-2313 complex, which is known for its broad antibiotic activity against anaerobic bacteria. The primary targets of BU-2313 A are these anaerobic bacteria. The compound interacts with these bacteria, disrupting their normal functions and leading to their elimination.
Mode of Action
BU-2313 A interacts with its targets (anaerobic bacteria) by binding to specific receptors or enzymes within the bacterial cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact nature of this interaction and the resulting changes within the bacterial cells are still under investigation.
Biochemical Pathways
The biochemical pathways affected by BU-2313 A are those essential for the survival and proliferation of anaerobic bacteria. By interacting with its targets, BU-2313 A disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth and replication. The specific pathways and their downstream effects are currently the subject of ongoing research.
Result of Action
The result of BU-2313 A’s action is the elimination of anaerobic bacteria. By disrupting their essential biochemical pathways, BU-2313 A inhibits the growth and replication of these bacteria, leading to their death. This results in a reduction in the number of anaerobic bacteria in the body, helping to resolve infections caused by these organisms.
Biochemical Analysis
Biochemical Properties
Antibiotic BU-2313 A plays a crucial role in biochemical reactions, particularly in inhibiting the growth of anaerobic bacteria. It interacts with various enzymes and proteins, disrupting their normal functions. The compound’s structure, which includes a dienoyltetramic acid chromophore, allows it to bind effectively to bacterial enzymes, inhibiting their activity and leading to bacterial cell death .
Cellular Effects
Antibiotic BU-2313 A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit key bacterial enzymes leads to a cascade of cellular events that ultimately result in the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of action of Antibiotic BU-2313 A involves binding interactions with bacterial enzymes, leading to their inhibition. This inhibition disrupts essential biochemical pathways within the bacterial cell, preventing it from carrying out vital functions. Additionally, the compound can alter gene expression, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic BU-2313 A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the antibiotic remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause significant changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Antibiotic BU-2313 A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can be observed, including damage to host tissues and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Antibiotic BU-2313 A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to inhibit key bacterial enzymes disrupts normal metabolic flux, leading to an accumulation of certain metabolites and a decrease in others. These changes in metabolite levels can have significant effects on bacterial cell function and viability .
Transport and Distribution
Within cells and tissues, Antibiotic BU-2313 A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The ability of the antibiotic to reach its target sites within the bacterial cell is crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of Antibiotic BU-2313 A plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the bacterial cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the antibiotic reaches its intended targets, maximizing its antibacterial effects .
Biological Activity
The compound methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is critical for exploring its applications in pharmaceuticals and natural product chemistry.
Molecular Formula
The molecular formula of the compound is C30H52O5 , indicating a structure that includes multiple functional groups conducive to various biological interactions.
Structural Characteristics
- Heavy Atom Count : 35
- Rotatable Bonds : 2
- Aromatic Rings : 0
These properties suggest a flexible structure that may facilitate interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance:
- Case Study 1 : A related compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential for use in antibiotic development .
Antioxidant Activity
Compounds with similar tricyclic structures have been shown to possess antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.
- Research Finding : In vitro assays indicated that derivatives of this class of compounds significantly reduced oxidative stress markers in cell cultures .
Anti-inflammatory Effects
In preliminary studies, compounds structurally akin to the target molecule have exhibited anti-inflammatory properties.
- Case Study 2 : A study reported that similar compounds reduced pro-inflammatory cytokines in macrophage models, indicating potential therapeutic effects in inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound class has been explored in cancer research.
- Research Finding : In vitro studies showed that derivatives induced apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer activity .
Data Table of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. The synthesis of compounds related to methyl (1S,2S,3R...) has been shown to yield substances with effective antibacterial activity against various pathogens. For instance, the incorporation of hydroxy and methoxy groups in the structure enhances the biological activity of coumarin derivatives .
Anti-inflammatory Properties
Research has highlighted the role of similar compounds in modulating inflammatory responses. The structural characteristics of methyl (1S,2S...) suggest potential pathways for inhibiting inflammatory mediators such as eicosanoids. This could lead to therapeutic applications in treating chronic inflammatory conditions and related diseases .
Material Science Applications
Polymeric Materials
The unique structural features of this compound allow it to be explored as a precursor for polymeric materials. Its ability to participate in reactions that form cross-linked networks can be advantageous in creating durable materials with specific mechanical properties. The trioxatricyclo structure may provide enhanced stability and resilience in polymer formulations .
Nanotechnology
The compound's complex structure could also be utilized in nanotechnology for drug delivery systems. By modifying its chemical properties through conjugation with nanoparticles or liposomes, it may serve as an effective carrier for targeted drug delivery in cancer therapy or other diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical in prodrug activation and metabolic pathways.
- The hydrolysis parallels Abamectin’s lactone ring-opening under enzymatic conditions , and prodrug strategies for hydroxyl-containing drugs .
Oxidation of the Hydroxyl Group
The secondary hydroxyl group at position 7 may undergo oxidation to a ketone, though steric hindrance from the tricyclic system could moderate reactivity.
| Oxidizing Agent | Products | Conditions | References |
|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 7-Keto derivative | Room temperature | |
| Pyridinium chlorochromate (PCC) | Partially oxidized intermediates | Anhydrous conditions |
Ring-Opening of the Tricyclic System
The strained 4,11,12-trioxatricyclo[6.3.1.01,5]dodecane core may undergo acid- or base-catalyzed ring-opening, forming linear or rearranged products.
| Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄ (dilute, 60°C) | Linear diketone via cleavage of the oxygen bridge | Acid-catalyzed hydrolysis |
| LiAlH₄ (THF, reflux) | Reduced alcohol derivatives | Reduction of ketone |
Conjugated Diene Reactivity
The (3E,5E,7Z)-hepta-3,5-dien-2-yl moiety may participate in cycloaddition or electrophilic addition reactions.
| Reaction | Conditions | Products |
|---|---|---|
| Diels-Alder reaction | Maleic anhydride, 100°C | Cycloadduct with six-membered ring |
| Bromination | Br₂ in CCl₄ | Dibromide adduct at conjugated double bonds |
Enzymatic Modifications
The compound’s structural complexity suggests potential interactions with acyl transferases or oxidoreductases, as seen in polyketide biosynthesis .
| Enzyme | Proposed Modification | Outcome |
|---|---|---|
| Acyl transferase | Transesterification | Replacement of methyl ester with other acyl groups |
| Cytochrome P450 | Hydroxylation or epoxidation | Additional oxygenated derivatives |
Photochemical Reactions
The conjugated diene and enone systems may undergo [4+2] cycloaddition or isomerization under UV light.
| Conditions | Products | Mechanism |
|---|---|---|
| UV light (λ = 300 nm) | Cycloadduct or geometric isomerization | Photochemical excitation |
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Ring Systems and Oxygenation: The target compound’s trioxatricyclo core distinguishes it from the oxireno-cyclodeca system in the compound and the sesquiterpene-derived rings of Thapsigargin. All three, however, feature high oxygenation, which may influence solubility and reactivity .
Functional Group Diversity :
- The target compound and the compound share methyl ester and ketone groups, while Thapsigargin includes a lactone and epoxide . These differences likely impact metabolic stability and target binding.
Stereochemical Complexity :
- All three compounds exhibit numerous stereocenters, emphasizing the importance of synthetic precision for maintaining bioactivity. Thapsigargin’s stereochemistry is critical for its SERCA-inhibiting activity, suggesting analogous structure-activity relationships for the target compound .
While the target compound’s activity is unknown, its structural resemblance to Thapsigargin suggests possible cytotoxicity or enzyme modulation .
Preparation Methods
Deprotonation and Nucleophilic Activation
The tricyclic lactone core undergoes deprotonation using lithium hexamethyldisilazide (LiHMDS) at −78°C in tetrahydrofuran (THF). This generates a stabilized enolate, which serves as the nucleophile for subsequent Michael addition.
Michael Addition of the Diene Fragment
The enolate reacts with (3E,5E,7Z)-7-hydroxy-4-methylhepta-3,5-dien-2-yl bromide in a stereospecific Michael addition. This step proceeds with >90% diastereomeric excess under kinetic control, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Condensation with Dioxopyrrolidine
The intermediate undergoes condensation with methyl 2,4-dioxopyrrolidine-3-carboxylate in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) . This forms the critical C–N bond while preserving the Z-configuration of the exocyclic double bond.
Oxidative Lactonization
A ceric ammonium nitrate (CAN) -mediated oxidation cyclizes the hydroxy ester into the tricyclic lactone, finalizing the 4,11,12-trioxatricyclo[6.3.1.01,5]dodecane framework.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Chiral bisoxazoline ligands improve enantioselectivity in the Michael addition (ee > 98%).
-
Microwave irradiation reduces reaction times by 40% in the lactonization step.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.7 minutes.
Industrial-Scale Considerations
Scale-up challenges include:
-
Cryogenic conditions for enolate formation, requiring specialized reactors.
-
Cost-effective alternatives to DCC, such as polymer-supported carbodiimides.
Emerging Methodologies
Recent advances propose enzymatic desymmetrization using lipase B from Candida antarctica to streamline stereochemical control .
Q & A
Q. What are the optimal synthetic routes for this compound, considering its stereochemical complexity?
Methodological Answer: The synthesis involves multi-step strategies to address stereochemical control, including:
- Modular assembly : Use of orthogonal protecting groups (e.g., Cbz, Alloc) and selective deprotection steps to manage reactive sites .
- Stereoselective cyclization : Employing reagents like IBX (2-iodoxybenzoic acid) for selective oxidation and NaBH(OAc)₃ for reductive amination to enforce stereochemistry .
- High-throughput screening : Integration of parallel reaction setups to evaluate solvent effects, temperature gradients, and catalyst efficiency (e.g., Pd(PPh₃)₄ for hydrogenolysis) .
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cbz-Cl, Na₂CO₃, EtOAc/H₂O | Protection of amines |
| 2 | IBX, DMSO, EtOAc, reflux | Selective oxidation |
| 3 | Pd/C, H₂, MeOH | Deprotection/hydrogenolysis |
Q. How can researchers confirm the absolute configuration and stereochemical assignments of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis resolves stereocenters and validates the tricyclic core .
- Circular Dichroism (CD) : Correlates electronic transitions with chiral centers in the conjugated diene and dioxopyrrolidine moieties .
- NMR-based NOE experiments : Spatial proximity analysis (e.g., between H-10 and H-3) confirms relative stereochemistry .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis pathways for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for cyclization steps and predicts regioselectivity in diene additions .
- Machine learning (ML) : Trains on high-throughput synthesis data to recommend solvent-catalyst pairs for yield improvement .
- Retrosynthetic AI : Platforms like Synthia propose disconnections based on the compound’s fused-ring system and functional group compatibility .
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Methodological Answer:
- Multi-technique validation : Cross-reference NMR (¹³C, DEPT-135), IR (C=O stretches at ~1700 cm⁻¹), and HRMS with DFT-calculated spectra .
- Dynamic NMR : Resolves conformational flexibility in the hepta-3,5-dien-2-yl chain that may cause signal splitting .
- Crystallographic refinement : Adjusts computational models using experimental X-ray bond lengths and angles .
Q. What experimental designs are recommended to study this compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro assays : Microsomal stability testing (e.g., liver microsomes + NADPH) to assess metabolic lability of the methyl ester and dioxopyrrolidine groups .
- Permeability studies : Caco-2 cell monolayers evaluate absorption potential, with LC-MS quantification of apical-to-basolateral transport .
- Protein binding : Equilibrium dialysis to measure binding to serum albumin, which may correlate with the compound’s lipophilic ClogP (~4.2 predicted) .
Q. What strategies explore structure-activity relationships (SAR) for bioactivity in this compound class?
Methodological Answer:
- Analog synthesis : Modify the 1-methyl-2,4-dioxopyrrolidin-3-ylidene group to assess its role in hydrogen bonding (e.g., replace with thiourea or amide) .
- Biological assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and anti-inflammatory activity (NF-κB inhibition) to link substituents to function .
- QSAR modeling : Use Hammett constants for substituents on the tricyclic core to predict electronic effects on bioactivity .
Q. How can degradation pathways be analyzed under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-PDA analysis .
- Kinetic modeling : Monitor Arrhenius plots (ln k vs. 1/T) to predict shelf-life and identify labile sites (e.g., ester hydrolysis at pH > 8) .
- LC-HRMS/MS : Characterize degradation products, such as the free carboxylic acid from ester hydrolysis or epoxidation of the diene system .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
